2,4-Difluoro-3-methylbenzonitrile
Overview
Description
2,4-Difluoro-3-methylbenzonitrile: is an organic compound with the chemical formula C8H5F2N . It is characterized by the presence of two fluorine atoms and a methyl group attached to a benzonitrile core. This compound is a colorless solid and is known for its applications in various chemical processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: One of the common methods for synthesizing 2,4-Difluoro-3-methylbenzonitrile involves the reaction of 2,4-difluorotoluene with cyanogen bromide in the presence of a base. The reaction typically occurs under mild conditions and yields the desired product with high purity.
Industrial Production Methods: Industrial production of this compound often involves the use of advanced catalytic processes to ensure high yield and purity. The process may include steps such as halogenation, nitration, and subsequent purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 2,4-Difluoro-3-methylbenzonitrile can undergo nucleophilic substitution reactions due to the presence of electron-withdrawing fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzonitriles, while oxidation and reduction can produce different functionalized derivatives .
Scientific Research Applications
Chemistry: 2,4-Difluoro-3-methylbenzonitrile is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a building block in the synthesis of biologically active molecules. It may be used in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is utilized in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in polymer chemistry and material science .
Mechanism of Action
The mechanism of action of 2,4-Difluoro-3-methylbenzonitrile involves its interaction with specific molecular targets. The presence of fluorine atoms enhances its reactivity and allows it to participate in various chemical reactions. The compound can act as an electrophile in substitution reactions, facilitating the formation of new chemical bonds. Additionally, its nitrile group can interact with nucleophiles, leading to the formation of diverse derivatives .
Comparison with Similar Compounds
- 2,4-Difluorobenzonitrile
- 3,4-Difluorobenzonitrile
- 2,6-Difluorobenzonitrile
Comparison: 2,4-Difluoro-3-methylbenzonitrile is unique due to the presence of both fluorine atoms and a methyl group on the benzonitrile core. This combination of functional groups imparts distinct chemical properties, such as increased reactivity and stability, compared to similar compounds. The methyl group also influences the compound’s steric and electronic characteristics, making it a valuable intermediate in various chemical syntheses .
Properties
IUPAC Name |
2,4-difluoro-3-methylbenzonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F2N/c1-5-7(9)3-2-6(4-11)8(5)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNNHZCHETSTMOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30462910 | |
Record name | 2,4-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847502-87-8 | |
Record name | 2,4-Difluoro-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30462910 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 847502-87-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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